![molecular formula C16H18O3 B14348104 3-[2-(Benzyloxy)phenoxy]propan-1-OL CAS No. 97431-86-2](/img/structure/B14348104.png)
3-[2-(Benzyloxy)phenoxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzyloxy)phenoxy]propan-1-OL is an organic compound with the molecular formula C16H18O3 It is a derivative of propanol, featuring a benzyloxy group and a phenoxy group attached to the propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)phenoxy]propan-1-OL typically involves the reaction of 2-(benzyloxy)phenol with epichlorohydrin in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol group to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Benzyloxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for the oxidation of the primary alcohol group.
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the compound.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 3-[2-(Benzyloxy)phenoxy]propanal or 3-[2-(Benzyloxy)phenoxy]propanoic acid.
Reduction: Formation of 3-[2-(Benzyloxy)phenoxy]propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[2-(Benzyloxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzyloxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets. The benzyloxy and phenoxy groups can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The primary alcohol group can undergo oxidation or reduction, further modulating its chemical properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyloxy-1-propanol: Similar structure but lacks the phenoxy group.
1,2-Propanediol, 3-phenoxy-: Contains a phenoxy group but differs in the position of the hydroxyl groups.
2-amino-3-(benzyloxy)propan-1-ol: Contains an amino group instead of a phenoxy group.
Uniqueness
3-[2-(Benzyloxy)phenoxy]propan-1-OL is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
97431-86-2 |
|---|---|
Fórmula molecular |
C16H18O3 |
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
3-(2-phenylmethoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C16H18O3/c17-11-6-12-18-15-9-4-5-10-16(15)19-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2 |
Clave InChI |
TZTDOXFGCLSSOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


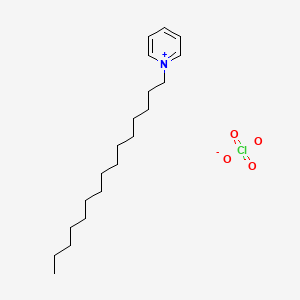
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)

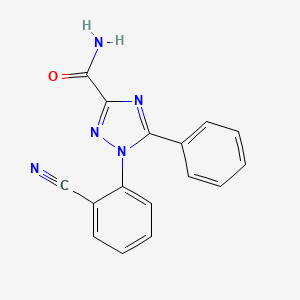
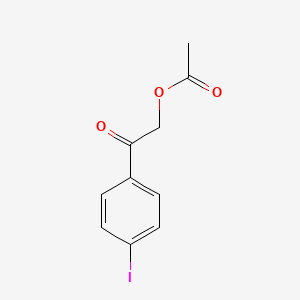

![N,N-dipropyl-6,7,8,9-tetrahydrobenzo[g][1]benzofuran-8-amine](/img/structure/B14348063.png)
methanone](/img/structure/B14348083.png)
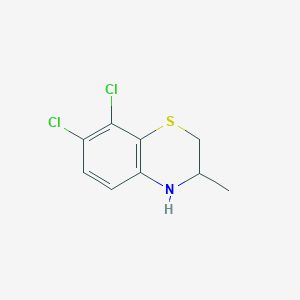
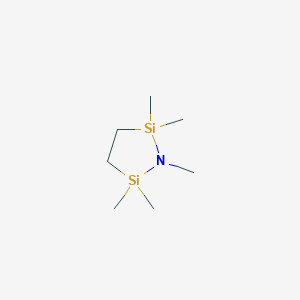
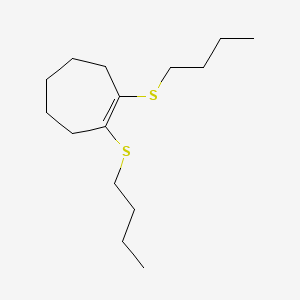
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
